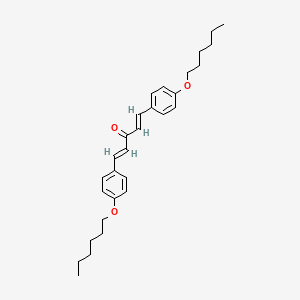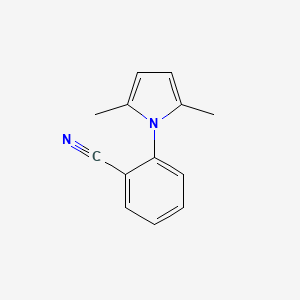![molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8](/img/structure/B2379523.png)
(R)-1-Boc-3-methyl-[1,4]diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-Boc-3-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a subject of active research. A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium under mild conditions . The method is based on a biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester and the subsequent spontaneous cyclization of the initially formed amine .
Chemical Reactions Analysis
Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades . For example, a biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones .
科学的研究の応用
Synthesis of Key Intermediates in Medicinal Chemistry : (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, is synthesized from (R)-1-Boc-3-methyl-[1,4]diazepane. This process demonstrates the utility of this compound in the synthesis of important intermediates for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Formation of Drug Scaffolds : The compound undergoes enantioselective deprotonative ring contraction, leading to quinolone-2,4-diones, which are useful in drug scaffold development (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Transformation into Functionalized Compounds : Chiral piperazine and 1,4-diazepane annulated β-lactams derived from (R)-1-Boc-3-methyl-[1,4]diazepane can be transformed into functionalized acetates, demonstrating its versatility in chemical transformations (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).
Development of σ1 Receptor Ligands : 1,4-Diazepanes synthesized from amino acids, including derivatives of (R)-1-Boc-3-methyl-[1,4]diazepane, have been used to create novel σ1 receptor ligands, which have potential therapeutic applications (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Synthesis of Spirocyclopropanated Compounds : The compound has been utilized in the high-yielding selective synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones, which are valuable in medicinal chemistry (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).
Coordination Compounds and Structural Studies : The diazepane amine alcohol derived from (R)-1-Boc-3-methyl-[1,4]diazepane has been used in the preparation of nickel(II) and copper(II) complexes, contributing to our understanding of coordination chemistry and molecular structure (Morgan, Gainsford, & Curtis, 1983).
作用機序
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors, enhancing their activity .
Mode of Action
This enhancement results in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on the known effects of benzodiazepines, it is likely that this compound affects the gabaergic pathway, enhancing inhibitory neurotransmission .
Result of Action
If it acts similarly to diazepam, it would likely result in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
将来の方向性
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
特性
IUPAC Name |
tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-methyl-[1,4]diazepane | |
CAS RN |
223644-10-8 |
Source


|
| Record name | tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)


![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)